molecular formula C11H13ClO3S B3020892 1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone CAS No. 344267-26-1

1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone

Cat. No.: B3020892
CAS No.: 344267-26-1
M. Wt: 260.73
InChI Key: YNDIBBHUJOUYHO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone is an organic compound that features a chlorophenyl group and an isopropylsulfonyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone typically involves the reaction of 4-chlorobenzaldehyde with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(isopropylsulfonyl)-1-ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chlorophenyl) sulfone: Another compound with a chlorophenyl group and sulfone functionality.

    4-Chlorophenyl isocyanate: Contains a chlorophenyl group but differs in its functional group.

    1-(4-Chlorophenyl)-1-cyclopropanecarboxylic acid: Features a chlorophenyl group and a cyclopropane ring .

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-propan-2-ylsulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S/c1-8(2)16(14,15)7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDIBBHUJOUYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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